![molecular formula C7H6BrN3 B1447255 6-bromo-2-methyl-2H-pyrazolo[4,3-b]pyridine CAS No. 1897500-19-4](/img/structure/B1447255.png)
6-bromo-2-methyl-2H-pyrazolo[4,3-b]pyridine
Overview
Description
6-Bromo-2-methyl-2H-pyrazolo[4,3-b]pyridine is a chemical compound with the molecular formula C7H6BrN3 . It is a light-yellow solid .
Synthesis Analysis
The synthesis of pyrazolo[3,4-b]pyridine derivatives has been reported in various studies . These methods are systematized according to the method to assemble the pyrazolopyridine system, and their advantages and drawbacks are considered .Molecular Structure Analysis
The molecular structure of 6-Bromo-2-methyl-2H-pyrazolo[4,3-b]pyridine can be represented by the InChI code: 1S/C7H6BrN3/c1-11-4-7-6(10-11)2-5(8)3-9-7/h2-4H,1H3 .Chemical Reactions Analysis
Pyrazolo[3,4-b]pyridine derivatives have been synthesized and evaluated for their activities to inhibit TRKA . Among them, compound C03 showed acceptable activity with an IC50 value of 56 nM and it inhibited the proliferation of the Km-12 cell line with an IC50 value of 0.304 μM together with obvious selectivity for the MCF-7 cell line and HUVEC cell line .Physical And Chemical Properties Analysis
6-Bromo-2-methyl-2H-pyrazolo[4,3-b]pyridine is a light-yellow solid . It should be stored at 0-8°C .Scientific Research Applications
Biological Characterization in Neuropharmacology
6-Bromo-2-methyl-2H-pyrazolo[4,3-b]pyridine derivatives have been explored for their biological significance, particularly in neuropharmacology. A study describes the discovery and characterization of novel compounds related to this chemical structure, specifically 6-((1 H-Pyrazolo[4,3- b]pyridin-3-yl)amino)-benzo[ d]isothiazole-3-carboxamides, as positive allosteric modulators of the metabotropic glutamate receptor 4 (mGlu4). These compounds showed improved metabolic profiles compared to previously discovered mGlu4 PAMs and were active in preclinical models of Parkinson's disease, indicating potential therapeutic applications in neurological disorders (Bollinger et al., 2018).
Role in Metabolic Processes
Further, the structure-activity relationships (SAR) of 1H-pyrazolo-[3,4-b]pyridine-4-carboxylic acid derivatives have been investigated, revealing that these compounds can act as selective agonists for the human peroxisome proliferator-activated receptor alpha (hPPARα). This finding suggests potential roles in regulating lipid metabolism and providing therapeutic benefits for conditions associated with dysregulated lipid profiles, such as hypertriglyceridemia (Miyachi et al., 2019).
Neuroprotective and Anticonvulsant Properties
A study exploring the synthesis and anticonvulsant activity of analogues related to 6-bromo-2-methyl-2H-pyrazolo[4,3-b]pyridine demonstrated that while certain analogues were less active against seizures induced in rats, the distinct electrostatic isopotential maps of these heterocycles might be related to their anticonvulsant activity, suggesting potential neuroprotective properties (Kelley et al., 1995).
Anti-Inflammatory and Ulcerogenicity Properties
Compounds derived from pyrazolo[3,4-d]pyrimidin-4(5H)-one, closely related to 6-bromo-2-methyl-2H-pyrazolo[4,3-b]pyridine, have been synthesized and evaluated for their anti-inflammatory activity and ulcerogenic effects. Some of these derivatives showed promising anti-inflammatory activity with minimal ulcerogenic effects, indicating potential for therapeutic use in conditions involving inflammation (El-Tombary, 2013).
Safety and Hazards
Future Directions
The future directions for the study of 6-Bromo-2-methyl-2H-pyrazolo[4,3-b]pyridine and its derivatives could involve further exploration of their potential therapeutic effects . More comprehensive studies on their synthesis, biological evaluation, and mechanism of action could provide valuable insights for the development of new drugs .
Mechanism of Action
Target of Action
Similar compounds, such as pyrazolo[3,4-b]pyridines, have been associated with various targets, including tropomyosin receptor kinases (trks) . TRKs are associated with the proliferation and differentiation of cells .
Mode of Action
Related compounds, such as pyrazolo[3,4-b]pyridines, have been shown to interact with their targets, leading to changes in cellular processes .
Biochemical Pathways
For instance, compounds targeting TRKs can trigger downstream signal transduction pathways, including Ras/Erk, PLC-γ, and PI3K/Akt, which are associated with the proliferation, differentiation, and survival of cells .
Result of Action
Related compounds have been shown to exhibit cytotoxic activities against certain cancer cell lines .
Action Environment
It is known that factors such as temperature, ph, and the presence of other substances can influence the action of similar compounds .
properties
IUPAC Name |
6-bromo-2-methylpyrazolo[4,3-b]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrN3/c1-11-4-7-6(10-11)2-5(8)3-9-7/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XDBFXYMEKIZLGH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C2C(=N1)C=C(C=N2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1897500-19-4 | |
Record name | 6-bromo-2-methyl-2H-pyrazolo[4,3-b]pyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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